5-Bromo-6-methoxy-1,3-benzothiazole
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Overview
Description
5-Bromo-6-methoxy-1,3-benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate brominated and methoxylated precursors. One common method includes the reaction of 2-aminothiophenol with 5-bromo-2-methoxybenzaldehyde under acidic conditions to form the desired benzothiazole ring . Another approach involves the use of microwave irradiation to accelerate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts such as iodine or samarium triflate can enhance the efficiency of the cyclization reaction, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Scientific Research Applications
5-Bromo-6-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and dihydroorotase, which are essential for bacterial replication and survival.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methylbenzothiazole: Similar in structure but with a methyl group instead of a methoxy group.
5-Methoxyindole-3-carboxaldehyde: Contains a methoxy group and an indole ring, differing in the core structure.
Uniqueness
5-Bromo-6-methoxy-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. Its bromine and methoxy substituents allow for targeted modifications and functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-7-3-8-6(2-5(7)9)10-4-12-8/h2-4H,1H3 |
InChI Key |
JICXZAPYFJXEJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC=N2)Br |
Origin of Product |
United States |
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